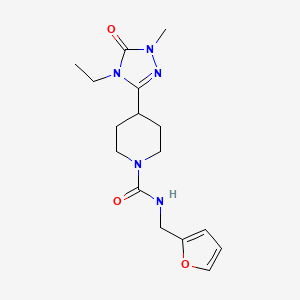![molecular formula C20H26N4O2 B3788103 N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide](/img/structure/B3788103.png)
N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide
Descripción general
Descripción
N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. One common method includes:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Formation of Pyrazole Intermediate: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets in the body. The piperidine and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.
Pyrazole Derivatives: Compounds like celecoxib and other pyrazole-based anti-inflammatory drugs.
Uniqueness
N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide is unique due to its specific combination of piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to other similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
Propiedades
IUPAC Name |
N-[2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16(25)22-19-10-13-21-24(19)18-11-14-23(15-12-18)20(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10,13,18H,5,8-9,11-12,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCJWACIZPVEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3788026.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide](/img/structure/B3788029.png)
![5-(3-fluorophenyl)-N-[(1R,2S)-2-phenylcyclopropyl]-1,2,4-triazin-3-amine](/img/structure/B3788037.png)
![N-benzyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B3788044.png)
![4-{4-[3-(3,5-dimethylphenyl)propanoyl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B3788050.png)
![8-[(2-methoxypyrimidin-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3788060.png)
![N-{2-[2-(2-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3788063.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B3788071.png)
![2-[5-(4-chloro-1-methyl-1H-indazol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B3788077.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B3788081.png)
![N-methyl-3-(1,2-oxazolidin-2-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]propanamide](/img/structure/B3788088.png)
![1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3788096.png)
![1-{5-[(4-cyclohexyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(1-piperidinyl)-2-propanol](/img/structure/B3788108.png)
